Dimethyl (2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)butanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)butanedioate typically involves the reaction of dimethyl butanedioate with a phenylamino carbonyl hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
Dimethyl (2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl (2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)butanedioate shares similarities with other hydrazine derivatives and ester compounds.
- Compounds like dimethyl hydrazine butanedioate and phenylamino carbonyl hydrazine derivatives exhibit comparable reactivity and applications .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
96804-14-7 |
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Molecular Formula |
C15H21N3O5 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
dimethyl 2-[dimethylamino(phenylcarbamoyl)amino]butanedioate |
InChI |
InChI=1S/C15H21N3O5/c1-17(2)18(12(14(20)23-4)10-13(19)22-3)15(21)16-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,21) |
InChI Key |
XPDNHFDLQUKYIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C(CC(=O)OC)C(=O)OC)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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